

CARBAMOYL-DL-ALA-OH structural formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CARBAMOYL-DL-ALA-OH

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A Technical Guide to N-Carbamoyl-DL-alanine

This document provides a detailed overview of the chemical properties of N-Carbamoyl-DL-alanine, also known as **CARBAMOYL-DL-ALA-OH**. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This guide includes key quantitative data, a representation of its structural formula, and a generalized experimental workflow where this compound may be utilized.

Chemical Identity and Properties

N-Carbamoyl-DL-alanine is a synthetic amino acid derivative.^[1] As a derivative of alanine, it features a carbamoyl group attached to the alpha-amino group. This modification makes it a valuable building block in the synthesis of peptides and other bioactive molecules.^[1]

The structural formula of N-Carbamoyl-DL-alanine can be represented in various ways. The Simplified Molecular-Input Line-Entry System (SMILES) notation for the structure is CC(C(=O)O)NC(=O)N.^[1]

A summary of the key quantitative properties of N-Carbamoyl-DL-alanine is presented in the table below. This data is crucial for its application in experimental settings, including stoichiometry calculations in synthesis and preparation of solutions.

Property	Value	References
Molecular Formula	C4H8N2O3	[1] [2] [3] [4]
Molecular Weight	132.12 g/mol	[1] [2] [5]
CAS Number	77340-50-2	[1] [2] [3] [4]
Synonyms	N-CARBAMYL-DL-ALANINE, DL-2-UREIDOPROPIONIC ACID	[3]

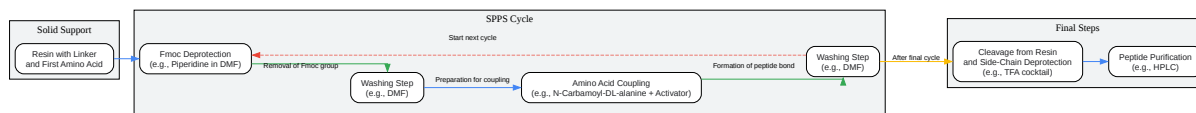
Applications in Research and Development

N-Carbamoyl-DL-alanine serves as a versatile component in biochemical and pharmaceutical research. Its primary application is as a monomer unit in the synthesis of peptides.[\[1\]](#) The presence of the carbamoyl group can influence the physicochemical properties of the resulting peptides, such as solubility and conformational stability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Given that N-Carbamoyl-DL-alanine is a synthetic amino acid, a relevant experimental context is its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS). SPPS is a widely used method for the chemical synthesis of peptides on a solid support.[\[6\]](#)[\[7\]](#) The general workflow allows for the sequential addition of amino acids to a growing peptide chain.[\[6\]](#)[\[8\]](#)

The following diagram illustrates a typical cycle in Fmoc-based SPPS, a common strategy in this technique.



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Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

The depicted workflow is cyclical, with each cycle extending the peptide chain by one amino acid.[6][9] The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound amino acid. Following a washing step to remove reagents, the next amino acid in the sequence (in this case, potentially N-Carbamoyl-DL-alanine) is activated and coupled to the growing chain. Another wash removes excess reagents, and the cycle can be repeated. Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and side-chain protecting groups are removed.[6] The final step involves purification of the crude peptide, commonly by High-Performance Liquid Chromatography (HPLC).[6]

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- To cite this document: BenchChem. [CARBAMOYL-DL-ALA-OH structural formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556241#carbamoyl-dl-ala-oh-structural-formula-and-molecular-weight]

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